2-Acetyl-5-methylfuran is an organic compound with a distinctive caramel-like odor. [, ] It belongs to the class of furan derivatives, characterized by a five-membered aromatic ring containing one oxygen atom. This compound plays a significant role in scientific research, particularly in food chemistry and organic synthesis. It is a naturally occurring flavor compound found in various foods, including coffee, soy sauce, and liquor. [, , , , , ]
2-Acetyl-5-methylfuran is derived from furan, a five-membered aromatic ring containing oxygen. It is classified under the category of furans, which are important in organic synthesis due to their reactivity and ability to undergo various transformations. This compound is often utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The synthesis of 2-acetyl-5-methylfuran can be achieved through several methods, with one notable approach involving the reaction of furan with acetic anhydride in the presence of a catalyst.
This method has been noted for its efficiency, yielding high purity products under mild reaction conditions.
The molecular formula for 2-acetyl-5-methylfuran is . Its structure can be described as follows:
The compound exhibits resonance stabilization due to the aromatic nature of the furan ring, contributing to its reactivity in various chemical reactions.
2-Acetyl-5-methylfuran participates in several chemical reactions, including:
These reactions highlight the versatility of 2-acetyl-5-methylfuran as a synthetic intermediate.
The mechanism by which 2-acetyl-5-methylfuran exerts its effects in biological systems or chemical reactions often involves electrophilic attack due to its reactive carbonyl group. In reactions such as bromination, the carbonyl group activates adjacent carbon atoms in the furan ring, making them more susceptible to electrophilic substitution.
In biological contexts, derivatives formed from this compound may interact with biological targets through mechanisms similar to those observed for other electrophilic compounds, potentially leading to inhibition or modulation of enzymatic activity.
These properties make it suitable for various applications in organic synthesis and research.
2-Acetyl-5-methylfuran has diverse applications across several fields:
The systematic IUPAC name for this compound is 1-(5-methylfuran-2-yl)ethan-1-one, reflecting its structural organization: a 5-methylfuran ring bonded to an ethanone (acetyl) group at the 2-position. Key identifiers include:
InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3
KEFJLCGVTHRGAH-UHFFFAOYSA-N
CC(=O)C1=CC=C(C)O1
[4] [6] [10]. Table 1: Structural and Identificatory Data
Property | Value | Source |
---|---|---|
IUPAC Name | 1-(5-Methylfuran-2-yl)ethan-1-one | [3] [8] |
CAS Registry Number | 1193-79-9 | [2] [5] |
Molecular Formula | C₇H₈O₂ | [2] [6] |
Canonical SMILES | CC(=O)C1=CC=C(C)O1 | [8] [10] |
2-Acetyl-5-methylfuran was first characterized in the mid-20th century amid broader investigations into flavor compounds derived from thermal food processing. Key historical milestones include:
This compound manifests as a colorless to yellow-orange liquid under ambient conditions, with stability in sealed containers but sensitivity to prolonged air exposure. Its defining properties include:
Table 2: Experimental Physicochemical Properties
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Boiling Point | 100–101°C | 25 mmHg | [5] |
Density | 1.066 g/mL | 25°C | [5] |
Refractive Index | 1.512 | 20°C | [5] |
Water Solubility | 10.7 g/L | Predicted | [2] |
Vapor Density | >1 (vs. air) | Not specified | [5] |
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